Home > Products > Screening Compounds P15927 > 1-(Tert-butylamino)-3-(2,5-dimethylphenoxy)propan-2-ol;hydrochloride
1-(Tert-butylamino)-3-(2,5-dimethylphenoxy)propan-2-ol;hydrochloride -

1-(Tert-butylamino)-3-(2,5-dimethylphenoxy)propan-2-ol;hydrochloride

Catalog Number: EVT-5158056
CAS Number:
Molecular Formula: C15H26ClNO2
Molecular Weight: 287.82 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(tert-butylamino)-3-(2,3-dimethylphenoxy)-2-propanol hydrochloride (D-32) is a synthetic compound classified as a beta-adrenergic blocking agent. It is primarily studied for its potential cardiovascular effects, particularly its antiarrhythmic and hypotensive properties.

Molecular Structure Analysis

The metabolism of D-32 has been investigated in rabbits, rats, and monkeys. Researchers identified eleven unconjugated metabolites and four conjugated metabolites in the urine of these animals following oral administration of D-32. The study suggests that D-32 undergoes various metabolic transformations, including oxidation, demethylation, and conjugation.

Mechanism of Action

D-32 acts as a non-selective beta-adrenergic receptor antagonist. This means it blocks the action of adrenaline and noradrenaline on both beta-1 and beta-2 adrenergic receptors. This blockage leads to a decrease in heart rate and contractility, ultimately resulting in a reduction in blood pressure.

Applications

Antiarrhythmic Effects:

  • D-32 has shown efficacy in various experimental models of arrhythmia, including ouabain-induced arrhythmia in guinea pigs, epinephrine-induced arrhythmia in dogs, and arrhythmia induced by coronary artery ligation in dogs.
  • Studies suggest that its antiarrhythmic effects might be related to its beta-blocking properties.

Hypotensive Effects:

  • D-32 has demonstrated significant hypotensive effects in conscious renal hypertensive dogs.
  • The hypotensive action is primarily attributed to its metabolite, p-OH D-32.

1-tert-Butylamino-3-[o-(tetrahydrofurfuryloxy)phenoxy]-2-propanol hydrochloride (Y-6124)

Compound Description: Y-6124 is a β-adrenergic blocking agent, demonstrating inhibitory effects on various experimentally-induced arrhythmias in dogs. These include arrhythmias induced by epinephrine and ouabain. [, ] Notably, Y-6124's potency in inhibiting epinephrine-induced arrhythmias aligns with its β-blocking action. [] While it effectively inhibits ouabain-induced arrhythmias at specific doses, it doesn't alter ouabain's lethal dose. [] This contrasts with propranolol, which exhibits both antiarrhythmic effects and an increase in ouabain's lethal dose. []

Propranolol

Compound Description: Propranolol, a well-known non-selective β-adrenergic blocking agent, serves as a frequent comparator in these studies. [, , , ] Its actions encompass inhibiting tachycardia and hypotension induced by isoprenaline. [] Propranolol effectively inhibits ouabain-induced arrhythmias and increases ouabain's lethal dose in dogs, contrasting with Y-6124's effects. [] While less potent than D-32 in reducing blood pressure in renal hypertensive dogs, propranolol demonstrates efficacy in abolishing ventricular arrhythmias post coronary ligation. [, ] Comparatively, both drugs show weaker antiarrhythmic effects in the early post-operative period following coronary ligation. []

D-32 (dl-tert-butylamino-3-(2', 3'-dimethylphenoxy)-2-propanol hydrochloride)

Compound Description: D-32 is recognized as a novel β-adrenergic blocking agent. It effectively reduces systolic blood pressure in conscious renal hypertensive dogs, particularly three hours post-administration. [] This hypotensive effect in renal hypertensive dogs is attributed primarily to its metabolite, p-OH D-32. [] Conversely, D-32 elevates heart rate in both normotensive and renal hypertensive dogs. [] Its β-blocking activity is non-selective, akin to propranolol and pindolol, contrasting with the selectivity of atenolol (β1) and IPS-339 (β2). [] The duration of D-32's beta-blocking action surpasses that of propranolol following oral administration. []

p-OH D-32

Compound Description: p-OH D-32, a significant metabolite of D-32 in dogs, exhibits potent and sustained hypotensive effects in conscious renal hypertensive dogs. [] Intravenous infusion of p-OH D-32 induces a prolonged decrease in blood pressure accompanied by a sustained increase in heart rate. [] This contrasts with the parent compound (D-32), which, upon intravenous infusion, does not demonstrate such effects. []

Tertatolol ((±)‐1‐(tert‐butylamino)‐3(thiochroman‐8‐yloxy)‐2‐propanol, hydrochloride)

Compound Description: Tertatolol is identified as a non-cardioselective β-adrenoceptor antagonist lacking intrinsic sympathomimetic activity. [] In contrast to propranolol, which significantly reduces blood flow in various organs, including the brain and kidneys, tertatolol does not induce significant changes in renal or cerebral blood flow. [] While both tertatolol and propranolol decrease heart rate and cardiac output, they differ in their effects on regional blood flow. []

Berlafenone (1-2'-biphenyloxy)-3-tert-butylamino-propanol-2-hydrochloride)

Compound Description: Berlafenone, a novel class I antiarrhythmic agent, demonstrates negative inotropic effects on electrically stimulated isolated cardiomyocytes. [] It effectively reduces contraction amplitude, similar to propafenone and alprafenone. [] Berlafenone's mechanism of action involves reducing calcium release, leading to its negative inotropic effect. [] This effect is linked to a reduction in energy expenditure for excitation-contraction coupling in cardiomyocytes. []

Alprafenone (1-(4-methylphenyl)-3-[3'-(2-hydroxy-3-tert-pentylaminopropoxy)-4'- methoxyphenyl]-1-propanonhydrochloride)

Compound Description: Alprafenone, classified as a new class I antiarrhythmic agent, exhibits negative inotropic effects on electrically stimulated isolated cardiomyocytes. [] Similar to propafenone and berlafenone, it reduces the contraction amplitude of cardiomyocytes. [] This action suggests its potential in modulating cardiac contractility.

dl-1-(2,5-dichlorophenoxy)-3-tertiary-butylamino-2-propanol hydrochloride (GYKI-41099)

Compound Description: GYKI-41099, a new β-adrenergic blocking drug, demonstrates potent circulatory effects. [] In clinical trials, it significantly reduces heart rate and cardiac index in patients with hyperkinetic circulation. [] Additionally, GYKI-41099 exhibits marked antihypertensive effects in patients with mild hypertension. [] Its potency as a β-blocker is estimated to be three times higher than that of propranolol. []

Properties

Product Name

1-(Tert-butylamino)-3-(2,5-dimethylphenoxy)propan-2-ol;hydrochloride

IUPAC Name

1-(tert-butylamino)-3-(2,5-dimethylphenoxy)propan-2-ol;hydrochloride

Molecular Formula

C15H26ClNO2

Molecular Weight

287.82 g/mol

InChI

InChI=1S/C15H25NO2.ClH/c1-11-6-7-12(2)14(8-11)18-10-13(17)9-16-15(3,4)5;/h6-8,13,16-17H,9-10H2,1-5H3;1H

InChI Key

CWJOPGPVYRMQMI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OCC(CNC(C)(C)C)O.Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(CNC(C)(C)C)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.